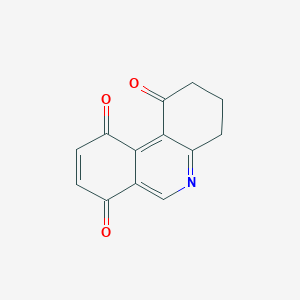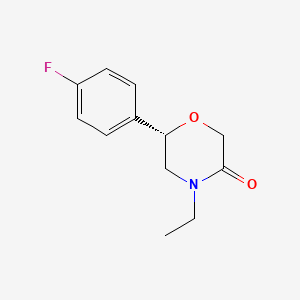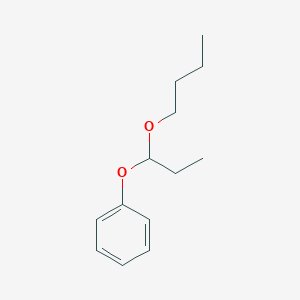![molecular formula C22H17F3N2O2 B14180822 N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 917966-60-0](/img/structure/B14180822.png)
N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a biphenyl structure with an ethenyl group and a trifluoromethoxyphenyl group, making it a unique and potentially useful molecule in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” typically involves the following steps:
Formation of the Biphenyl Intermediate: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where the biphenyl intermediate is reacted with an alkene in the presence of a palladium catalyst.
Formation of the Urea Linkage: The final step involves the reaction of the biphenyl intermediate with an isocyanate derivative to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
“N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group in the urea linkage can be reduced to form an amine.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Epoxides or diols.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. The presence of the urea linkage and the trifluoromethoxy group suggests that it could interact with biological targets in unique ways, potentially leading to the discovery of new drugs.
Medicine
In medicine, “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the development of prodrugs or active pharmaceutical ingredients with improved efficacy and safety profiles.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its stability and reactivity make it a valuable component in various industrial applications.
作用机制
The mechanism of action of “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-phenylurea: Lacks the trifluoromethoxy group, which may result in different chemical and biological properties.
N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-methoxyphenyl]urea: Contains a methoxy group instead of a trifluoromethoxy group, potentially affecting its reactivity and interactions.
N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-chlorophenyl]urea: Contains a chloro group, which may influence its chemical stability and biological activity.
Uniqueness
The presence of the trifluoromethoxy group in “N-(4’-Ethenyl[1,1’-biphenyl]-2-yl)-N’-[4-(trifluoromethoxy)phenyl]urea” makes it unique compared to similar compounds. This group can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially leading to improved performance in various applications.
属性
CAS 编号 |
917966-60-0 |
|---|---|
分子式 |
C22H17F3N2O2 |
分子量 |
398.4 g/mol |
IUPAC 名称 |
1-[2-(4-ethenylphenyl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
InChI |
InChI=1S/C22H17F3N2O2/c1-2-15-7-9-16(10-8-15)19-5-3-4-6-20(19)27-21(28)26-17-11-13-18(14-12-17)29-22(23,24)25/h2-14H,1H2,(H2,26,27,28) |
InChI 键 |
VXCUNZJMHCJIFT-UHFFFAOYSA-N |
规范 SMILES |
C=CC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14180740.png)
![1-Ethyl-3-[(3-methylbut-2-en-1-yl)oxy]quinolin-2(1H)-one](/img/structure/B14180745.png)
![6-Chloro-4-(cyclopropylmethoxy)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14180753.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)pyridine-4-carboxamide](/img/structure/B14180759.png)
![6,7,8,9-Tetrahydro-5,10-methanocyclodeca[b]furan](/img/structure/B14180773.png)

![Diethyl [2-(2-methoxyphenyl)-2-oxoethyl]phosphonate](/img/structure/B14180786.png)
![Benzamide, N-[(1S)-1-[[(4-chlorophenyl)seleno]methyl]-2-methylpropyl]-](/img/structure/B14180788.png)
![1-[(Prop-2-en-1-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14180793.png)

![1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane](/img/structure/B14180796.png)

![N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide](/img/structure/B14180806.png)
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)
